6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one (6-P2DHP) is a novel heterocyclic compound that is of particular interest in the fields of medicinal chemistry and drug design. 6-P2DHP has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in both in vitro and in vivo studies, and its potential therapeutic applications are being explored.
Wissenschaftliche Forschungsanwendungen
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as antiviral activity. In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus.
Wirkmechanismus
The exact mechanism of action of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis, or by blocking the activity of certain proteins, such as NF-κB, which is involved in inflammation. In addition, it is thought that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by interfering with the replication of certain viruses, such as HIV-1 and hepatitis C virus.
Biochemical and Physiological Effects
In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can reduce inflammation and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one in lab experiments is its low toxicity. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is relatively inexpensive and can be synthesized in a variety of ways. However, one limitation of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The potential future directions of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one research include further exploration of its mechanism of action, development of more efficient and cost-effective synthesis methods, and investigation of its potential therapeutic applications. In addition, further research is needed to explore the potential synergistic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one with other compounds, as well as its potential interactions with other drugs. Finally, further studies are needed to investigate the potential toxic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.
Synthesemethoden
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including condensation reactions of pyrazin-2-yl chloride with various aldehydes, condensation reactions of pyrazin-2-yl bromide with various aldehydes, and condensation reactions of pyrazin-2-yl iodide with various aldehydes. The condensation reactions are generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as titanium tetrachloride. The synthesized 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can then be purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
3-pyrazin-2-yl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALMMOPPHBQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one | |
CAS RN |
1339686-15-5 |
Source
|
Record name | 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.